molecular formula C13H10O3S B138563 2-(5-Methylthiophene-2-carbonyl)benzoic acid CAS No. 152567-82-3

2-(5-Methylthiophene-2-carbonyl)benzoic acid

Cat. No.: B138563
CAS No.: 152567-82-3
M. Wt: 246.28 g/mol
InChI Key: IDTRGLSKMOUSHE-UHFFFAOYSA-N
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Description

2-(5-Methylthiophene-2-carbonyl)benzoic acid is a high-purity organic compound with the molecular formula C13H10O3S and a molecular weight of 246.28 g/mol . This molecule features a benzoic acid group linked via a carbonyl bridge to a 5-methylthiophene ring, a structure confirmed by its SMILES notation, O=C(O)C1=CC=CC=C1C(C2=CC=C(C)S2)=O . With a calculated LogP of 3.65 and three rotatable bonds, it possesses desirable drug-like properties for medicinal chemistry research, facilitating favorable pharmacokinetic profiles . Its specific molecular framework, containing two aromatic rings and multiple hydrogen bond acceptors, makes it a valuable synthetic intermediate or building block for constructing more complex molecules in drug discovery and materials science . The compound is characterized by its CAS Number, 152567-82-3, and is exclusively intended for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(5-methylthiophene-2-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-6-7-11(17-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTRGLSKMOUSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalyst Selection

The acylation proceeds via electrophilic substitution, where the Lewis acid (e.g., AlCl₃ or FeCl₃) activates the acyl chloride to generate an acylium ion. This electrophile attacks the electron-rich ortho or para position of the benzoic acid derivative. However, the carboxylic acid group’s directing effects and potential coordination with the catalyst necessitate careful optimization.

Aluminum chloride (AlCl₃) is the most widely used catalyst, achieving yields of 60–75% under reflux conditions in dichloromethane. Iron(III) chloride offers a milder alternative, though yields drop to 50–60% due to reduced electrophilicity. Recent studies suggest that Brønsted acid ionic liquids, such as [BMIM][HSO₄], can enhance regioselectivity while simplifying catalyst recovery.

Substrate Considerations

To prevent side reactions, the carboxylic acid group is often protected as a methyl or tert-butyl ester prior to acylation. For example, methyl 2-acetylbenzoate undergoes Friedel-Crafts acylation with 5-methylthiophene-2-carbonyl chloride, followed by ester hydrolysis to yield the target compound. This two-step process improves overall yields to 80–85%.

Suzuki-Miyaura Cross-Coupling Strategy

An alternative route employs palladium-catalyzed cross-coupling to construct the biaryl ketone structure. This method is advantageous for introducing sterically hindered groups or when working with sensitive substrates.

Coupling Components and Conditions

The synthesis begins with 2-bromobenzoic acid and 5-methylthiophene-2-boronic acid. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the coupling in a mixed solvent system (toluene/ethanol/water) under inert atmosphere. After coupling, oxidation of the biaryl intermediate to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or milder alternatives like TEMPO/NaClO.

Table 1: Comparative Oxidation Conditions for Biaryl Intermediates

Oxidizing AgentTemperature (°C)Time (h)Yield (%)
Jones Reagent0–5292
TEMPO/NaClO25688
KMnO₄/H₂O80478

Jones reagent provides the highest yield but requires strict temperature control to avoid over-oxidation. TEMPO/NaClO offers a safer, room-temperature alternative with minimal yield penalty.

Directed Ortho-Metalation (DoM) Techniques

Directed ortho-metalation enables precise functionalization of benzoic acid derivatives. By employing a directing group, the thiophene carbonyl moiety can be introduced regioselectively.

Lithium-Halogen Exchange Protocol

Starting with 2-iodobenzoic acid, a lithium-halogen exchange using tert-butyllithium generates a benzoic acid dianion. Quenching with 5-methylthiophene-2-carbonyl chloride installs the acyl group at the ortho position. This method achieves 70–75% yield but demands cryogenic conditions (-78°C) and anhydrous solvents.

Transient Directing Groups

Temporary directing groups, such as pyridine derivatives, coordinate to transition metals (e.g., Cu or Pd) to enhance ortho-selectivity. For instance, 2-pyridylbenzoic acid reacts with 5-methylthiophene-2-carbonyl chloride in the presence of Cu(OAc)₂, followed by pyridine removal via hydrolysis. This approach improves yields to 82% while reducing side products.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in steps requiring prolonged heating. A optimized protocol involves:

  • Ester Protection : Methylation of benzoic acid using SOCl₂/MeOH.

  • Microwave Acylation : Reaction with 5-methylthiophene-2-carbonyl chloride and AlCl₃ at 120°C for 15 minutes.

  • Ester Hydrolysis : NaOH/EtOH reflux for 2 hours.

This method reduces total synthesis time from 24 hours to <3 hours, with yields comparable to conventional heating (78–80%).

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

Mechanochemical Synthesis

Ball milling benzoic acid with 5-methylthiophene-2-carbonyl chloride and AlCl₃ achieves 65% yield without solvents. The method eliminates volatile organic compounds but requires post-milling purification to remove catalyst residues.

Photocatalytic Acylation

Visible-light-driven catalysis using eosin Y as a photosensitizer enables acylation at room temperature. This method is under development, with preliminary yields of 55–60% .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophene-2-carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylthiophene-2-carbonyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophene-2-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Analogs:

Compound Name Substituent on Thiophene Molecular Formula Molecular Weight Key Features (from Evidence)
2-(5-Methylthiophene-2-carbonyl)benzoic acid -CH₃ C₁₃H₁₀O₃S 262.28 (calc.) Methyl group enhances lipophilicity; thiophene contributes to π-conjugation .
2-[(5-Bromo-2-thienyl)carbonyl]benzoic acid -Br C₁₂H₇BrO₃S 311.15 Bromine increases molecular weight and polarizability; may alter reactivity .
4-(5-Formylthiophen-2-yl)benzoic acid -CHO C₁₂H₈O₃S 244.25 Aldehyde group introduces electrophilic sites for further functionalization .
5-(Methylthio)thiophene-2-carboxylic acid -SCH₃ C₆H₆O₂S₂ 174.23 Methylthio group enhances electron density on the thiophene ring .

Key Observations :

  • Steric Considerations : Methyl and bromine substituents differ in steric bulk, affecting crystal packing and hydrogen-bonding patterns. For example, brominated analogs exhibit stronger intermolecular halogen bonding .

Physical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing:

Compound Name Hydrogen Bond Length (Å) Space Group Crystal System Reference
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 2.685 (O–H···O) P1 Triclinic
Atropisomeric Benzoic Acid Derivatives 2.584–2.610 (O–H···O) P2₁2₁2 Orthorhombic
  • The target compound’s methyl group may reduce hydrogen-bonding strength compared to brominated analogs, as seen in 2-[(5-Bromo-2-thienyl)carbonyl]benzoic acid, where bromine participates in halogen bonding .

Antioxidant and Antimicrobial Potential:

  • Compound 46 (2-[5-methyl-2-(2-ethylphenyl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate): Exhibits IC₅₀ = 11.30 µM (DPPH assay), surpassing ascorbic acid (IC₅₀ = 24.20 µM) .
  • Thymol-Based Benzamides: Show notable antioxidant activity via DPPH assay and inhibit heme oxygenase-1 in docking studies .

Toxicity Predictions :

  • Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that zero- and first-order connectivity indices (⁰J, ¹J) correlate with oral LD₅₀ in mice . Methyl substituents, as in the target compound, may reduce toxicity compared to nitro or halogenated analogs (e.g., 5-mercapto-2-nitrobenzoic acid) .

Biological Activity

2-(5-Methylthiophene-2-carbonyl)benzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

  • Molecular Formula : C13H10O4S
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiophene Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Methyl Group : Methylation using agents like methyl iodide.
  • Coupling with Benzoic Acid : Utilizes coupling reagents such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects on human cancer cell lines (HCT116 and A549), the compound demonstrated varying degrees of activity:

  • IC50 Values :
    • HCT116: 50 µg/mL
    • A549: 100 µg/mL

These results suggest that the compound may selectively target certain cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. This activity suggests its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Antimicrobial : Disruption of microbial cell membranes and inhibition of metabolic pathways.
  • Anticancer : Induction of apoptosis through modulation of apoptotic pathways (e.g., upregulation of pro-apoptotic genes like Bax and downregulation of anti-apoptotic genes like Bcl-2).
  • Anti-inflammatory : Inhibition of inflammatory mediators and cytokines, thereby reducing inflammation at the cellular level.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(5-Methylthiophene-2-carbonyl)benzoic acid, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, coupling 5-methylthiophene-2-carboxylic acid with benzoic acid derivatives. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or coupling agents (e.g., DCC/DMAP) to activate carbonyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization improves purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ ~6.5–8.5 ppm for benzoic acid and thiophene protons) and carbonyl resonance (δ ~165–175 ppm) .
  • IR spectroscopy : Identify C=O stretching (~1680–1720 cm⁻¹) and O-H (carboxylic acid) stretching (~2500–3300 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What chromatographic methods are recommended for purifying this compound?

  • Methodology :

  • HPLC : Use a C18 column with acidic mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to resolve polar impurities .
  • Preparative TLC : Employ silica gel plates with dichloromethane/methanol (9:1) for small-scale purification .

Advanced Research Questions

Q. How do exchange-correlation functionals in DFT impact the accuracy of electronic structure calculations for this compound?

  • Methodology :

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve thermochemical accuracy (e.g., atomization energies ±2.4 kcal/mol) compared to gradient-only corrections .
  • Basis sets : 6-31G(d,p) or def2-TZVP for geometry optimization; aug-cc-pVTZ for vibrational frequencies .
  • Applications : Predict HOMO-LUMO gaps, charge distribution, and reaction pathways .

Q. What crystallographic challenges arise in refining this compound, and how can SHELX and ORTEP-3 address them?

  • Methodology :

  • Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) to resolve disordered thiophene rings .
  • Refinement (SHELXL) : Apply restraints for flexible substituents (e.g., methyl groups) and anisotropic displacement parameters .
  • Visualization (ORTEP-3) : Generate thermal ellipsoid plots to assess positional uncertainty and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can discrepancies between experimental and computational reactivity data for this compound be resolved?

  • Methodology :

  • Controlled experiments : Compare kinetic data (e.g., reaction rates under varying pH/temperature) with DFT-predicted activation energies .
  • Solvent effects : Use COSMO-RS models to simulate solvent interactions and adjust computational parameters .
  • Validation : Cross-reference with crystallographic data (e.g., bond lengths/angles) and spectroscopic results .

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